Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate
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Overview
Description
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate is a synthetic organic compound with the molecular formula C18H26BrN3O3 It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine derivatives under controlled conditions.
Coupling Reaction: The bromopyridine intermediate is then coupled with an azepane derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Protection and Deprotection Steps: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. After the coupling reaction, the protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the pyridine moiety.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the azepane and pyridine moieties.
Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridine-3-amido)piperidine-1-carboxylate
- Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate is unique due to the combination of its structural features, including the bromopyridine moiety and the azepane ring This combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-10-5-6-14(9-11-22)21(4)16(23)13-7-8-15(19)20-12-13/h7-8,12,14H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXONLKDVBWTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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